(2Z)-2-[5-(3-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide
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Overview
Description
(2Z)-2-[5-(3-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a cyano group, and various substituted aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[5-(3-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolidinone Ring: The initial step involves the condensation of a substituted benzaldehyde with thiourea to form a thiazolidinone intermediate.
Substitution Reactions: The intermediate undergoes further substitution reactions with bromobenzyl and chlorophenyl groups under controlled conditions.
Cyano Group Introduction: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Final Condensation: The final step involves the condensation of the cyano-substituted intermediate with N-methylethanamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[5-(3-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium methoxide for methoxylation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2Z)-2-[5-(3-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide has shown potential as an enzyme inhibitor. It is studied for its interactions with various biological targets, which could lead to the development of new therapeutic agents.
Medicine
The compound is investigated for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[5-(3-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[5-(3-bromobenzyl)-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide
- (2Z)-2-[5-(3-bromobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide
Uniqueness
Compared to similar compounds, (2Z)-2-[5-(3-bromobenzyl)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide exhibits unique properties due to the presence of both bromobenzyl and chlorophenyl groups. These substituents contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2Z)-2-[5-[(3-bromophenyl)methyl]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClN3O2S/c1-24-18(26)16(11-23)20-25(15-7-5-14(22)6-8-15)19(27)17(28-20)10-12-3-2-4-13(21)9-12/h2-9,17H,10H2,1H3,(H,24,26)/b20-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYMAORMTLCVST-SILNSSARSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC(=CC=C2)Br)C3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC(=CC=C2)Br)C3=CC=C(C=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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